molecular formula C6H7N3O2 B1144169 Nitrophenylhydrazine CAS No. 100-16-6

Nitrophenylhydrazine

Cat. No.: B1144169
CAS No.: 100-16-6
M. Wt: 153.13868
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nitrophenylhydrazine is a high-value derivatization reagent primarily used to enhance the detectability of carbonyl compounds in analytical chemistry and mass spectrometry. Its core function is to react with aldehydes and ketones to form stable hydrazone derivatives, which significantly improves their chromatographic behavior and detection sensitivity in techniques like HPLC and LC-MS. The nitro group on the phenyl ring increases the electrophilicity of the hydrazine nitrogen, facilitating rapid and efficient hydrazone formation. This makes it particularly effective for trace analysis in complex biological samples . In LC-MS/MS-based targeted metabolomics, a simultaneous 3-nitrophenylhydrazine derivatization strategy has been developed for the carbonyl, carboxyl, and phosphoryl submetabolome. This approach dramatically improves detection sensitivity and coverage, enabling more comprehensive profiling of metabolic phenotypes and exploration of metabolic reprogramming in physiology and disease . Beyond analytical applications, this compound serves as a versatile synthetic intermediate in organic synthesis. It is used to construct various heterocyclic compounds and azo dyes and is explored as a precursor in medicinal chemistry for developing compounds with potential antimicrobial, anticancer, and anti-inflammatory properties . The compound is commonly supplied as a stable hydrochloride salt (e.g., CAS 636-95-3) to facilitate handling . This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, or for human use.

Properties

CAS No.

100-16-6

Molecular Formula

C6H7N3O2

Molecular Weight

153.13868

Synonyms

Nitrophenylhydrazine

Origin of Product

United States

Preparation Methods

Catalytic Reaction Dynamics

The synthesis involves:

  • Substrate : p-Chloronitrobenzene, chosen for its high reactivity toward nucleophilic attack.

  • Nucleophile : Hydrazine hydrate (85% aqueous solution), which displaces chloride under phase-transfer conditions.

  • Catalyst : Unspecified phase-transfer catalyst, likely a quaternary ammonium salt, enhancing interfacial reactivity.

The biphasic system minimizes side reactions by isolating reactive intermediates in the organic phase. Hydrochloric acid addition precipitates the product as the hydrochloride salt, simplifying isolation. This method’s scalability and cost-effectiveness make it preferable for bulk manufacturing.

Diazotization-Reduction Route for 2-Nitrophenylhydrazine

Patent CN101157635A outlines a three-step sequence for 2-nitrophenylhydrazine:

  • Diazotization : o-Nitroaniline treated with sodium nitrite (NaNO₂) and hydrochloric acid at 0–5°C.

  • Reduction : Diazonium salt intermediate reduced with sodium sulfite (Na₂SO₃) to form the hydrazine derivative.

  • Hydrolysis : Acidic hydrolysis liberates 2-nitrophenylhydrazine.

While this method avoids transition-metal catalysts, it requires stringent temperature control during diazotization to prevent diazo compound decomposition.

Industrial and Environmental Considerations

The two-phase halogenated hydrocarbon method dominates industrial production due to its high yield and purity. However, growing environmental concerns are driving interest in solvent-free mechanochemical approaches, which reduce wastewater generation by 70% compared to traditional routes . Future research should prioritize catalyst recycling in copper-mediated systems and substitution of halogenated solvents with bio-based alternatives.

Chemical Reactions Analysis

Types of Reactions: Nitrophenylhydrazine undergoes various chemical reactions, including:

    Reduction: It can be reduced to form corresponding amines.

    Substitution: The nitro group can be substituted with other functional groups under specific conditions.

    Condensation: It reacts with carbonyl compounds to form hydrazones.

Common Reagents and Conditions:

    Reduction: Common reducing agents include sodium borohydride and hydrogen in the presence of a catalyst.

    Substitution: Reagents such as halides and bases are used for substitution reactions.

    Condensation: Carbonyl compounds like aldehydes and ketones react with this compound to form hydrazones under acidic or basic conditions.

Major Products:

    Reduction: Aminophenylhydrazine

    Substitution: Various substituted phenylhydrazines

    Condensation: Hydrazones

Scientific Research Applications

Metabolomics and Disease Diagnosis

Targeted Metabolomics Analysis
3-Nitrophenylhydrazine is widely used in metabolomics for the derivatization of N-acyl glycines, which are critical metabolites involved in metabolic processes and detoxification. This derivatization enhances the sensitivity and specificity of liquid chromatography-mass spectrometry (LC-MS) methods, allowing for the detection of low-abundance metabolites in biological samples such as plasma and urine. A study demonstrated that this method could identify 41 different N-acyl glycines, providing insights into metabolic changes associated with diabetes progression in mice .

Clinical Applications
The ability to detect N-acyl glycines with high sensitivity positions 3-nitrophenylhydrazine as a valuable tool in clinical diagnostics. The correlation of urinary N-acyl glycine levels with diabetes progression suggests potential as early biomarkers for metabolic diseases .

Derivatization of Fatty Acids and Other Metabolites

3-Nitrophenylhydrazine has been effectively employed to derivatize fatty acids, carboxylic acids, and phosphoryl metabolites, enhancing their detectability via mass spectrometry techniques. This approach simplifies the analysis process by allowing derivatization to occur in aqueous solutions without the need for high temperatures or complex sample preparation .

Environmental Chemistry

In environmental studies, nitrophenylhydrazine derivatives have been utilized to analyze pollutants and organic compounds. The derivatization process aids in improving the chromatographic properties of these compounds, facilitating their separation and quantification in complex matrices like soil and water samples .

Pharmaceutical Research

In pharmaceutical applications, this compound has been used to study drug metabolism and pharmacokinetics. By derivatizing drug metabolites, researchers can enhance the detection of these compounds in biological fluids, which is crucial for understanding drug efficacy and safety profiles .

Case Study 1: Diabetes Progression Monitoring

A study utilized 3-nitrophenylhydrazine to derivatize N-acyl glycines from diabetic mouse models. The results indicated significant variations in metabolite concentrations between diabetic and control groups, highlighting its potential as a diagnostic tool for monitoring diabetes progression .

Case Study 2: Environmental Monitoring

Research involving the use of this compound derivatives for analyzing organic pollutants demonstrated improved detection limits and accuracy in identifying contaminants in environmental samples. This application underscores its versatility beyond biological systems .

Mechanism of Action

The mechanism of action of nitrophenylhydrazine involves its interaction with carbonyl compounds to form hydrazones. This reaction is a nucleophilic addition followed by an elimination reaction, where the hydrazine group adds to the carbonyl carbon, and water is eliminated to form the hydrazone . The molecular targets include carbonyl groups in aldehydes and ketones, and the pathways involved are typical of nucleophilic addition-elimination mechanisms.

Comparison with Similar Compounds

Structural and Electronic Differences

Nitrophenylhydrazines differ significantly based on the position of the nitro group and substituents:

Compound Nitro Position Key Structural Features Applications
2-Nitrophenylhydrazine (2-NPH) Ortho Steric hindrance reduces coplanarity; nitro group dihedral angle ≈8.09° Derivatization of fatty acids (LC-MS/MS)
3-Nitrophenylhydrazine (3-NPH) Meta Moderate resonance stabilization; used in polar derivatization reactions Quantification of lactate/pyruvate (HPLC/ESI-MS)
4-Nitrophenylhydrazine (4-NPH) Para High symmetry enhances stability; nitro group dihedral angle ≈2.78° Synthesis of hydrazones for crystallography
2,4-Dinitrophenylhydrazine Ortho/para Strong electron-withdrawing effect; planar structure Classic carbonyl derivatization agent
Phenylhydrazine None No nitro group; higher nucleophilicity Precursor for indole synthesis

Key Observations :

  • Electron Effects : Nitro groups in ortho/para positions (e.g., 2,4-dithis compound) exhibit stronger electron-withdrawing effects, reducing nucleophilicity compared to phenylhydrazine .
  • Steric Factors : Ortho-substituted derivatives (e.g., 2-NPH) face steric constraints, limiting their utility in sterically demanding reactions .
2.2.1 Derivatization Efficiency

Nitrophenylhydrazines are pivotal in analytical chemistry for derivatizing carbonyl groups and carboxylic acids. However, their efficiency varies:

Reagent Target Analytes Derivatization Yield Detection Method Reference
2-NPH Short-/long-chain fatty acids >90% LC-MS/MS
3-NPH Lactate, pyruvate 85–92% HPLC/ESI-MS
4-NPH Aldehydes/ketones 70–80% UV-Vis
Nitroaniline (NAS) Benzyl halides <10% HPLC-UV

Insights :

  • Mechanistic Differences : The weaker nucleophilicity of nitroaniline (-NH₂ vs. -NH-NH₂ in NPH) results in poor derivatization yields for benzyl halides due to reduced nucleophilic substitution .
  • Positional Sensitivity : 3-NPH outperforms 2-NPH in polar metabolite analysis due to better solubility and ionization efficiency in ESI-MS .
2.3.1 Anticancer and Antimicrobial Activity

This compound derivatives show moderate bioactivity but lag behind other hydrazine analogs:

Compound Class IC₅₀ (Cancer Cells) Antileishmanial Activity (IC₅₀) Reference
Nitrofuranyl sulfonohydrazides 8–12 µM 10–15 µM
Ru(II)-Nitrophenylhydrazine complexes 5–8 µM Not tested
Phenylhydrazine derivatives 2–5 µM 3–7 µM

Notable Trends:

  • Electron-withdrawing nitro groups reduce cellular uptake, lowering efficacy compared to electron-donating substituents (e.g., -OCH₃ in phenylhydrazines) .
  • Metal complexation (e.g., Ru(II)) enhances activity by improving membrane permeability .

Q & A

Q. How is nitrophenylhydrazine utilized in the identification of aldehydes and ketones, and what methodological steps ensure reliable results?

this compound reacts with carbonyl groups (aldehydes/ketones) to form colored hydrazones, enabling qualitative and quantitative analysis. A standard protocol involves dissolving 100 mg of this compound in methanol with concentrated HCl, heating the mixture with the sample, and allowing crystallization for 20–30 minutes. Turbidity after water addition confirms crystallization . This method is foundational in organic chemistry for structural elucidation, as demonstrated in prostaglandin studies where this compound confirmed the presence of a carbonyl group in PGE but not in PGF isomers .

Q. What procedural considerations are critical for preparing this compound derivatives in carbonyl group analysis?

Key steps include reagent purity, acid catalysis (e.g., HCl), and controlled heating to avoid decomposition. For example, prostaglandin E (PGE) analysis required dissolving the compound in methanol, reacting with this compound under acidic conditions, and validating results via UV-Vis or TLC staining . Proper stoichiometry and solvent selection (e.g., DMSO for solubility) are essential to prevent side reactions .

Advanced Research Questions

Q. How can this compound derivatization be optimized for LC-MS/MS analysis of fatty acids, and what challenges arise in multi-chain-length quantification?

Derivatization with 2-nitrophenylhydrazine hydrochloride (2-NPH·HCl) enhances ionization efficiency for fatty acids. A validated LC-MS/MS method involves reacting fatty acids with 2-NPH·HCl in the presence of EDC·HCl (carbodiimide coupling agent) and ammonium acetate buffer. Challenges include:

  • Isotopic correction : Accounting for natural 13C^{13}\text{C} background in labeled lactate standards via Monte Carlo simulations .
  • Matrix effects : Use of antioxidant BHT to prevent oxidation during sample preparation .
  • Column compatibility : Optimizing mobile phase gradients to resolve short- (SCFA), medium- (MCFA), and long-chain (LCFA) derivatives .

Q. What methodological considerations are critical when using this compound to assess protein carbonyls as biomarkers of oxidative damage?

Protein carbonyl quantification involves precipitating proteins with trichloroacetic acid (TCA), derivatizing with this compound (DNPH), and measuring absorbance at 370 nm. Key considerations:

  • Interference control : Remove excess DNPH via repeated ethanol-ethyl acetate washes.
  • Standardization : Express results as nmol carbonyl/mg protein using molar extinction coefficients .
  • Validation : Cross-check with Western blot or ELISA to confirm specificity .

Q. How do cross-reactivity and solvent effects influence this compound-based sensors in phosphate recognition studies?

A phenanthroline-based sensor with this compound substituents showed stronger binding to acetate than dihydrogenphosphate in DMSO, highlighting solvent-dependent selectivity. Researchers must:

  • Validate binding constants via UV-Vis titration across solvents (e.g., DMSO vs. aqueous buffers).
  • Account for competing anions : Acetate interference necessitates competitive binding assays .
  • Optimize receptor design : Functionalize this compound with electron-withdrawing groups to enhance phosphate affinity .

Q. How can researchers resolve contradictions in spectrophotometric data when comparing this compound with alternative derivatization reagents?

A study comparing 2,4-dithis compound (DNPH) and this compound for methyldopa analysis revealed differences in sensitivity due to molar absorptivity. To validate methods:

  • Perform recovery studies using spiked samples to assess accuracy.
  • Compare linear ranges : DNPH showed superior linearity at lower concentrations in certain matrices .
  • Evaluate interference : Test structurally similar compounds (e.g., catecholamines) to confirm specificity .

Methodological Resources

  • Synthetic Applications : this compound staining in TLC for reaction monitoring (e.g., hydroxamic acid synthesis) requires silica gel plates and visualization under UV light or FeCl3 .
  • Structural Data : NIST provides critical physicochemical properties (e.g., CAS 636-99-7 for 4-nitrophenylhydrazine hydrochloride), including molecular weight (189.60 g/mol) and IUPAC nomenclature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.